8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)
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Overview
Description
8,8’-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid) is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid) involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
8,8’-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the reaction’s outcome and the purity of the final product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
8,8’-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is utilized in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8,8’-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid) involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. The detailed molecular targets and pathways involved are still under investigation and may vary based on the specific application .
Comparison with Similar Compounds
Similar Compounds
2-(Octanoyloxy)propane-1,3-diyl bis(decanoate): This compound has a similar structural framework but differs in its functional groups and applications.
(2-Oxopropane-1,3-diyl)bis(triphenylphosphonium) bromide: Another compound with a related core structure but distinct functional properties.
2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione): A ninhydrin derivative with unique chemical and biological properties.
Uniqueness
8,8’-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid) stands out due to its complex structure and versatile applications across multiple scientific disciplines. Its unique combination of functional groups and molecular architecture allows for diverse chemical reactivity and potential therapeutic benefits .
Properties
CAS No. |
67602-51-1 |
---|---|
Molecular Formula |
C37H30N4O21S6 |
Molecular Weight |
1059.1 g/mol |
IUPAC Name |
8-[[4-[[2-oxo-3-[4-[(3,6,8-trisulfonaphthalen-1-yl)carbamoyl]anilino]propyl]amino]benzoyl]amino]naphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C37H30N4O21S6/c42-25(17-38-23-5-1-19(2-6-23)36(43)40-30-13-26(63(45,46)47)9-21-11-28(65(51,52)53)15-32(34(21)30)67(57,58)59)18-39-24-7-3-20(4-8-24)37(44)41-31-14-27(64(48,49)50)10-22-12-29(66(54,55)56)16-33(35(22)31)68(60,61)62/h1-16,38-39H,17-18H2,(H,40,43)(H,41,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62) |
InChI Key |
DMRISIUXPJASCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)NCC(=O)CNC4=CC=C(C=C4)C(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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